DL-Lysine-4,4,5,5-d4 dihydrochloride
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Overview
Description
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated form of lysine, an essential amino acid. This compound is labeled with deuterium at the 4 and 5 positions of the lysine side-chain, making it useful in various scientific research applications. The molecular formula of this compound is C6H10D4N2O2·2HCl, and it has a molecular weight of 223.13 g/mol .
Mechanism of Action
Target of Action
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .
Mode of Action
The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled form of Lysine, this compound is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .
Pharmacokinetics
As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .
Biochemical Analysis
Biochemical Properties
DL-Lysine-4,4,5,5-d4 dihydrochloride interacts with various enzymes, proteins, and other biomolecules. As a deuterated form of Lysine, it plays a significant role in the biosynthesis of proteins
Cellular Effects
The cellular effects of this compound are not well studied. As a derivative of Lysine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of Lysine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including the use of deuterated reagents
Biological Activity
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated derivative of the essential amino acid lysine, labeled with four deuterium atoms. This unique isotopic labeling allows for enhanced tracking and analysis in biochemical research, particularly in metabolic studies and mass spectrometry applications. The compound serves primarily as a tracer molecule in scientific research, enabling the study of lysine metabolism and protein synthesis without significantly altering the chemical properties of lysine itself.
- Chemical Formula : C6H10D4Cl2N2O2
- CAS Number : 284664-88-6
- Molecular Weight : 184.12 g/mol
The incorporation of deuterium atoms at the 4th and 5th positions on the side chain of lysine allows researchers to track its pathways through various biological systems. This capability is crucial for understanding metabolic processes involving lysine, including its role in protein synthesis and degradation.
Biological Applications
This compound is utilized in various biological applications:
- Metabolic Tracing : The compound acts as a non-invasive marker to trace the pathways of lysine within organisms. Its presence can be measured using isotope-ratio mass spectrometry (IRMS), providing insights into protein synthesis and overall lysine metabolism .
- Protein Synthesis Studies : By incorporating this labeled amino acid into proteins during cell culture experiments, researchers can differentiate between proteins synthesized in the presence of this compound and those synthesized without it. This differentiation facilitates studies on protein expression under various experimental conditions.
- Enzyme Interaction Studies : The compound interacts with various enzymes and proteins within biological systems during metabolic processes. Understanding these interactions can help elucidate the biochemical pathways involving lysine.
Case Studies
-
Tracking Lysine Metabolism :
- A study demonstrated the incorporation of this compound in cultured cells to track lysine metabolism. The results indicated that the labeled lysine was effectively incorporated into proteins, allowing researchers to analyze changes in protein expression levels under different nutrient conditions.
-
Impact on Protein Expression :
- In another experiment focusing on protein expression profiles in response to dietary changes, researchers utilized this compound to observe alterations in protein synthesis rates. The findings revealed significant differences in protein expression when cells were supplemented with this labeled amino acid compared to controls .
Comparative Analysis with Other Lysine Derivatives
The following table summarizes key differences between this compound and other related compounds:
Compound Name | Description | Unique Features |
---|---|---|
L-Lysine | Natural form of lysine; essential amino acid | No isotopic labeling |
D-Lysine | Non-naturally occurring enantiomer of lysine | No isotopic labeling |
L-Lysine-2HCl | Deuterated form with different labeling | Labeled at different positions |
L-Lysine-d6 | Another deuterated form with six deuteriums | Different isotopic composition |
The specific deuteration pattern at the 4th and 5th positions on the side chain of this compound allows for precise tracking and analysis in biochemical research .
Properties
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.